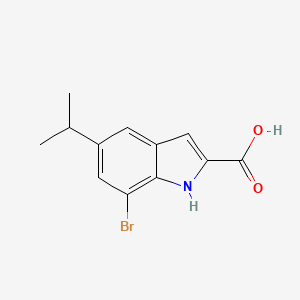

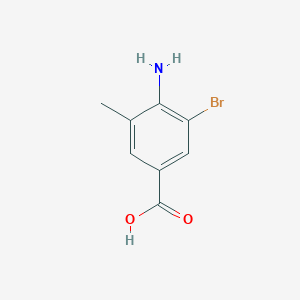

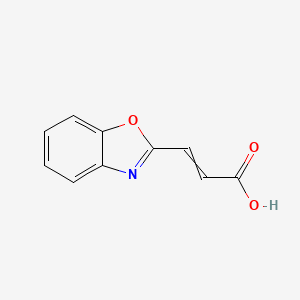

7-bromo-5-isopropyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromo-indole derivatives is a topic of interest due to their potential biological activities. Paper describes a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is achieved through a trifluoroacetylated indole driven hydrolysis. This method allows for the selective introduction of a bromine substituent. Although the target compound is not synthesized in this study, the methodology could potentially be adapted for the synthesis of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid by altering the substituents and reaction conditions.

In paper , the synthesis of a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives is reported. The starting material is synthesized from 4-bromo aniline using Japp-Klingemann and Fischer indole cyclization reactions. This approach highlights the versatility of bromo-indole synthesis via electrophilic substitution and cyclization reactions, which could be relevant for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of bromo-indole derivatives is characterized by the presence of a bromine atom on the indole ring, which can significantly influence the electronic properties of the molecule. The regioselective nature of the synthesis in paper ensures that the bromine atom is positioned at a specific location on the indole ring, which is critical for the biological activity of the compound. The 1H NMR data confirms the structure of the synthesized compound. Although the exact structure of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid is not analyzed, the principles of NMR characterization can be applied to confirm its structure once synthesized.

Chemical Reactions Analysis

The bromo-indole derivatives discussed in the papers are further functionalized to create a variety of compounds. In paper , the bromo-indole carboxylic acid is functionalized into amide derivatives using ultrasonic irradiation with various aromatic and aliphatic amines. This demonstrates the reactivity of the carboxylic acid group and its ability to form amide bonds, which is a reaction that would also be applicable to 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Pathways : The compound is synthesized through various pathways, including Hemetsberger and Bartoli indole syntheses, and is a valuable substrate for transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).

- Regioselective Synthesis : A strategy for the synthesis of similar bromo indoles, focusing on directing bromine substituents selectively, has been developed. This approach includes hydrolysis and confirms product formation via 1HNMR data (Sharma et al., 2020).

- Novel Derivatives Synthesis : Novel derivatives of related bromo indoles were synthesized using electrophilic substitution and characterized by various spectroscopic methods (Mogulaiah et al., 2018).

Chemical Properties and Applications

- Investigation in Marine Organisms : Brominated indole derivatives have been investigated in marine sponges, leading to the discovery of new compounds with potential antimicrobial properties (Segraves & Crews, 2005).

- Electrochemical Applications : Research on carboxylic group substituted polyindole derivatives, including indole-2-carboxylic acid, shows significant effects on electrodeposition, morphology, and capacitance performance, which is crucial for supercapacitor applications (Ma et al., 2015).

- Crystal Structure Analysis : Structural studies, including hydrogen bonding and π-stacking of related indole derivatives, have been conducted using X-ray crystallography and density functional theory (Mphahlele, 2018).

Methodological Development

- Novel Synthesis Methods : Development of new synthesis methods for similar indole derivatives, utilizing palladium-catalyzed carbonylation, offers direct pathways to create compounds with potential central nervous system activity (Kumar et al., 2004).

Propriétés

IUPAC Name |

7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSGGFJDQYICFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-isopropyl-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)